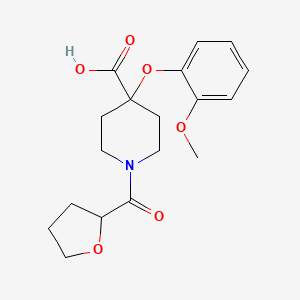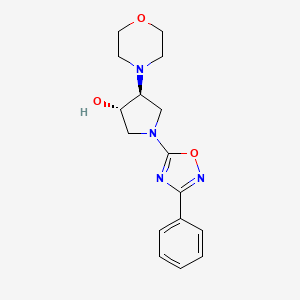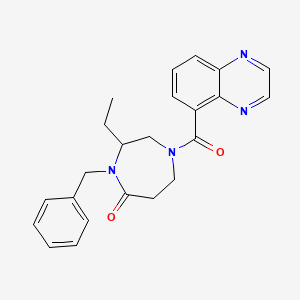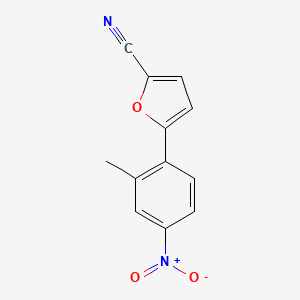![molecular formula C16H22N4O2S B5433896 N-(2-ethoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5433896.png)
N-(2-ethoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of triazole derivatives, which have been extensively studied for their various biological properties. In
作用機序
The mechanism of action of N-(2-ethoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase II and HDAC.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound exhibits potent antioxidant and anti-inflammatory properties. Additionally, this compound has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase II and HDAC.
実験室実験の利点と制限
One of the significant advantages of N-(2-ethoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide is its potent anti-cancer activity against various cancer cell lines. Additionally, this compound exhibits potent antioxidant and anti-inflammatory properties, which make it a potential therapeutic agent for various inflammatory diseases. However, the limitations of this compound include its low solubility in water, which makes it challenging to administer in vivo. Additionally, the toxicity of this compound is not fully understood, which makes it challenging to determine the appropriate dosage for in vivo studies.
将来の方向性
There are various future directions for the research on N-(2-ethoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide. One of the significant directions is the study of the toxicity of this compound in vivo. Additionally, the development of more water-soluble derivatives of this compound could potentially enhance its therapeutic efficacy. Furthermore, the study of the mechanism of action of this compound could lead to the development of more potent and selective anti-cancer agents. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound in vivo could lead to the development of more effective therapeutic strategies for various diseases.
合成法
The synthesis of N-(2-ethoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide involves the condensation reaction between 2-ethoxybenzoyl chloride and 5-methyl-4-propyl-1,2,4-triazole-3-thiol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified using column chromatography to obtain a pure compound.
科学的研究の応用
N-(2-ethoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide has shown promising results in various scientific research applications. One of the significant applications is its potential as an anti-cancer agent. Studies have shown that this compound exhibits potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for various inflammatory diseases.
特性
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-4-10-20-12(3)18-19-16(20)23-11-15(21)17-13-8-6-7-9-14(13)22-5-2/h6-9H,4-5,10-11H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQACLNYYZHBCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-5-{[(1-methyl-3-phenylpropyl)amino]sulfonyl}benzamide](/img/structure/B5433823.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3-fluorophenyl)urea](/img/structure/B5433828.png)

![2-(4-fluorophenyl)-3-{2-[(3-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5433841.png)
![2-{[5-(cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5433844.png)
![3-(allylthio)-6-(3-ethoxy-2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5433846.png)
![1-{[rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarboxamide hydrochloride](/img/structure/B5433851.png)
![N-(4-ethoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5433855.png)

![2,2,6,6-tetramethyl-1-[(pyridin-2-ylcarbonyl)oxy]piperidin-4-one oxime](/img/structure/B5433863.png)



![1-(1-{[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-4-phenyl-4-piperidinyl)ethanone](/img/structure/B5433915.png)